molecular formula C12H14N4 B2803245 1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1369086-88-3

1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B2803245
CAS No.: 1369086-88-3
M. Wt: 214.272
InChI Key: GQOLYOSYTPJRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a chemical compound that belongs to the class of pyrazolopyridines

Scientific Research Applications

1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Medicine: The compound may be explored for its therapeutic properties, including potential use in drug development.

  • Industry: It can be utilized in the production of various chemical products and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of pyridin-4-ylmethylamine with appropriate reagents under controlled conditions. One common method is the condensation reaction between pyridin-4-ylmethylamine and a suitable keto compound, followed by cyclization to form the pyrazolopyridine ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazolopyridine ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological and chemical properties.

Comparison with Similar Compounds

1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as:

  • 1-(Pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

  • 1-(Pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

  • 1-(Pyridin-4-ylmethyl)piperazine

These compounds share structural similarities but differ in the position of the pyridine ring, which can lead to variations in their chemical and biological properties

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-4-13-5-2-10(1)9-16-12-3-6-14-7-11(12)8-15-16/h1-2,4-5,8,14H,3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOLYOSYTPJRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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